Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-
Description
α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio- (CAS 116501-53-2) is a thioglycoside derivative of mannose, characterized by four benzyl (phenylmethyl) protecting groups at positions 2, 3, 4, and 6, and a phenylthio group at the anomeric position (C1) . Its molecular formula is C₄₀H₄₀O₅S, with a molecular weight of 632.81 g/mol . This compound is widely used in carbohydrate chemistry as a glycosyl donor or intermediate in oligosaccharide synthesis due to its stability and tunable reactivity . The benzyl groups confer steric bulk and resistance to acidic/basic conditions, while the phenylthio moiety enables activation via electrophilic or oxidative methods .
Properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMSYGNAFDJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- typically involves the protection of hydroxyl groups on the mannopyranoside ring followed by the introduction of phenylmethyl groups. The thio linkage is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and protecting groups to ensure selective reactions at the desired positions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- can undergo various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thio linkage can be reduced to form a sulfide.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethyl groups can yield benzaldehyde or benzoic acid derivatives, while reduction of the thio linkage can yield a sulfide.
Scientific Research Applications
Glycoscience Research
Alpha-D-mannopyranoside serves as a valuable building block for synthesizing complex carbohydrates. It aids researchers in studying glycoproteins and glycolipids due to its ability to mimic natural carbohydrate structures. The compound's interactions with enzymes involved in carbohydrate metabolism make it a crucial tool for understanding glycosylation processes and disorders related to glycoprotein synthesis.
Drug Development
The compound's unique structural features allow for the exploration of new therapeutic agents. It has been studied as an inhibitor of α-mannosidase, which plays a vital role in glycoprotein processing. By inhibiting this enzyme, the compound may help in treating diseases associated with glycosylation disorders and could also exhibit anti-inflammatory properties due to its structural similarities with other bioactive carbohydrates .
Bioconjugation Techniques
In bioconjugation processes, alpha-D-mannopyranoside facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutics where specific targeting of cells or tissues is required. The compound's reactivity can be harnessed to create targeted drug delivery systems or diagnostic agents that improve the efficacy of treatments.
Food Industry Applications
The compound can be employed in flavoring and sweetening agents within the food industry. Its natural origin makes it an appealing alternative to synthetic compounds, catering to health-conscious consumers seeking natural products.
Cosmetic Formulations
Due to its potential antioxidant properties, alpha-D-mannopyranoside is explored in cosmetic products aimed at enhancing skin health. Its incorporation into formulations may provide benefits over traditional synthetic additives, making it attractive for use in skincare products.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of alpha-D-mannopyranoside:
- Inhibition Studies : Kinetic assays have shown that alpha-D-mannopyranoside acts as a competitive inhibitor for α-mannosidase. This inhibition affects glycoprotein synthesis and degradation pathways critical for cellular functions.
- Therapeutic Potential : Research indicates that derivatives of this compound may contribute to developing novel therapeutic agents targeting specific diseases associated with glycosylation disorders .
Mechanism of Action
The mechanism of action of alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- involves its interaction with specific molecular targets, such as enzymes and proteins involved in carbohydrate metabolism. The phenylmethyl groups and thio linkage play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways depending on its structure and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous thioglycosides:
Reactivity and Stability
- Benzyl vs. Acetyl Protecting Groups: Benzyl groups in the target compound enhance stability under acidic/basic conditions and require hydrogenolysis for deprotection, making them ideal for multi-step syntheses . In contrast, acetylated analogs (e.g., 4-methylphenyl or ethyl derivatives) are more reactive but susceptible to premature deprotection under mild basic conditions . Electron-donating substituents (e.g., 4-methoxyphenylthio) lower oxidation potentials, enabling electrochemical activation at lower potentials .
- Anomeric Substituent Effects: Phenylthio groups in the target compound and its analogs (e.g., 4-methoxyphenyl) exhibit higher glycosyl donor reactivity compared to alkylthio groups (e.g., ethylthio) due to aromatic stabilization of transition states . Bulkier substituents (e.g., benzylidene in ) restrict conformational flexibility, improving regioselectivity in glycosylation reactions .
Physical and Crystallographic Properties
- The target compound’s high molecular weight (632.81 g/mol) and benzyl groups result in low water solubility and increased lipophilicity compared to acetylated analogs .
- Crystallographic data for 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside confirm the α-anomeric configuration, a critical factor in glycosylation stereochemistry .
Biological Activity
Alpha-D-mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio (CAS Number: 116501-53-2), is a complex carbohydrate derivative that exhibits significant biological activity. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields.
- Molecular Formula : C₄₀H₄₀O₅S
- Molecular Weight : 632.8 g/mol
- Density : 1.142 g/mL at 25 °C
- Refractive Index : n20/D 1.596
- Storage Conditions : Recommended storage at 2-8 °C
Synthesis
The synthesis of Alpha-D-mannopyranoside derivatives typically involves the following steps:
- Preparation of Precursors : Starting materials such as D-mannose are reacted with phenylmethyl groups to introduce the sugar moiety.
- Thioether Formation : The introduction of a thioether group is achieved through nucleophilic substitution reactions.
- Purification : The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels.
Antifungal Properties
Recent studies have indicated that compounds similar to Alpha-D-mannopyranoside exhibit antifungal activity. For instance, derivatives with specific substituents on the phenyl ring have shown effectiveness against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values for these compounds can be comparable to established antifungals like ketoconazole.
- Case Study : A study evaluated the antifungal activity of a series of thiazole heterocycles and found that compounds with electronegative substituents enhanced their biological efficacy significantly .
Antioxidant Activity
Alpha-D-mannopyranoside has also been studied for its antioxidant properties. The presence of multiple phenyl groups contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Research Findings : Polyfunctionalized derivatives demonstrated potent antioxidant activity, suggesting potential applications in neuroprotection and other therapeutic areas .
Structure-Activity Relationship (SAR)
The biological activity of Alpha-D-mannopyranoside is influenced by its structural components. Modifications at the para position of the phenyl moiety can significantly alter its lipophilicity and overall biological efficacy.
| Compound | Substituent | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound 2d | F (Fluorine) | 1.23 | Antifungal |
| Compound 2e | Cl (Chlorine) | Similar to ketoconazole | Antifungal |
Potential Applications
- Pharmaceuticals : Due to its antifungal and antioxidant properties, Alpha-D-mannopyranoside could be developed into new therapeutic agents for treating infections and oxidative stress-related conditions.
- Food Industry : Its ability to act as a natural preservative due to antioxidant properties may find applications in food preservation.
- Cosmetics : The compound's antioxidant characteristics can be beneficial in formulating skincare products aimed at reducing oxidative damage.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (e.g., Rf values in petroleum ether/ethyl acetate systems) .
- Confirm intermediate structures using ¹H/¹³C NMR and mass spectrometry.
How can researchers confirm the anomeric configuration of this thioglycoside, especially when literature data is conflicting?
Advanced Question
Conflicting anomeric assignments (α vs. β) often arise from misinterpretation of NMR data. To resolve this:
- X-ray crystallography : As demonstrated in , single-crystal X-ray analysis unambiguously confirmed the α-anomeric configuration via Flack parameter analysis (-0.06(6)) and C–S bond geometry .
- Comparative NMR : Compare coupling constants (e.g., J₁,₂ ≈ 1–3 Hz for α-anomers vs. 6–10 Hz for β) with authenticated standards.
- Optical rotation : Discrepancies in reported optical rotations (e.g., Durette et al. vs. Drouin et al.) can signal misassignment .
Example : resolved a historical misassignment by correlating crystallographic data (C–S bond length: 1.777 Å) with NMR and optical rotation .
What factors influence the reactivity of this compound as a glycosyl donor in oligosaccharide synthesis?
Basic Question
Reactivity is modulated by:
- Electron-donating substituents : Benzyl groups at positions 2,3,4,6 "arm" the donor, enhancing electrophilic activation (e.g., with NIS/TfOH) .
- Activation methods : Electrochemical activation (low oxidation potentials due to electron-rich aryl groups) enables selective glycosylation without chemical promoters .
- Solvent effects : Dichloromethane or acetonitrile improves solubility and reaction efficiency .
Q. Advanced Insight :
- Use "armed-disarmed" strategies: The benzyl-protected donor can activate less reactive acceptors (e.g., acetyl-protected thioglycosides) via differential reactivity .
How should one design an experiment to utilize this thioglycoside in automated oligosaccharide synthesis?
Advanced Question
For automated platforms (e.g., fluorous-assisted synthesis):
- Fluorous tagging : Introduce a fluorous label (e.g., PMB group) to enable phase-switching purification, as described in for mannan oligomers .
- Iterative glycosylation : Use BF₃·THF or NIS/AgOTf to activate the thioglycoside, then couple to a fluorous-tagged acceptor .
- Automated purification : Separate products via fluorous solid-phase extraction (F-SPE) to minimize manual intervention.
Q. Optimization Tips :
- Pre-screen activation conditions (e.g., electrochemical vs. chemical) to balance yield and stereoselectivity.
- Validate each step using MALDI-TOF MS for rapid oligomer analysis .
What are common pitfalls in the synthesis of heavily protected thiomannosides, and how can they be mitigated?
Basic Question
Common issues include:
- Incomplete protection : Use excess benzyl bromide (2–3 eq.) and catalytic TBAB to ensure full O-benzylation .
- Anomerization : Avoid prolonged exposure to acidic conditions (e.g., during benzylidene cleavage). Use BH₃·THF for regioselective ring-opening .
- Byproduct formation : Quench reactions with triethylamine to neutralize residual BF₃ or TMSOTf .
Q. Troubleshooting :
- Monitor by ¹H NMR for diagnostic peaks (e.g., benzylidene protons at δ 5.5–6.0 ppm) .
- Repurify intermediates via silica gel chromatography if byproducts persist.
How can contradictory NMR data from different synthetic batches be analyzed and resolved?
Advanced Question
Contradictions often stem from:
- Solvent or temperature effects : Record NMR spectra in consistent solvents (e.g., CDCl₃) and temperatures (e.g., 25°C).
- Impurity interference : Use HSQC/HMBC to distinguish genuine signals from artifacts.
- Crystallographic validation : As in , resolve ambiguities by growing single crystals and refining structures (R factor < 0.05) .
Case Study : identified a prior misassignment (β instead of α) by correlating X-ray data (e.g., C1–S1–C7 angle: 108.5°) with revised NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
